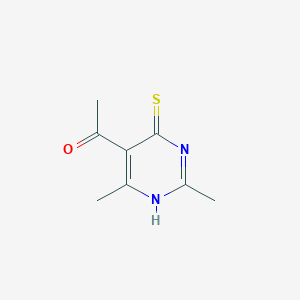![molecular formula C12H11NO3 B11724771 3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is a heterocyclic compound that features a spiro linkage between a naphthalene ring and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro linkage . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalytic amount of p-toluenesulfonic acid to promote the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives and modified oxazolidine rings, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro linkage and the presence of both naphthalene and oxazolidine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Detailed studies on its binding affinities and molecular interactions are necessary to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one: This compound features a thiazolidine ring instead of an oxazolidine ring.
3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidine] hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
3,4-Dihydro-1H-spiro[naphthalene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts different chemical and biological properties compared to its thiazolidine counterparts
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
spiro[1,3-oxazolidine-4,3'-2,4-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,15) |
InChI-Schlüssel |
XLMLWCKRUXEQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
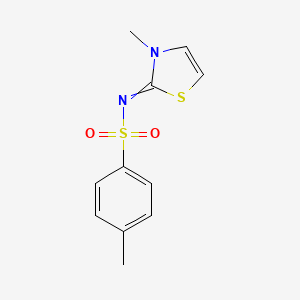

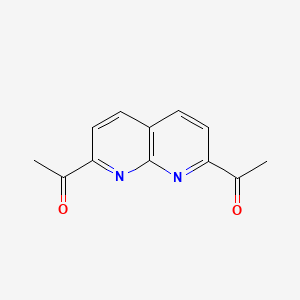
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)
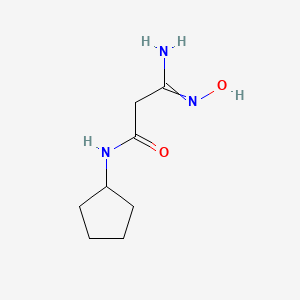
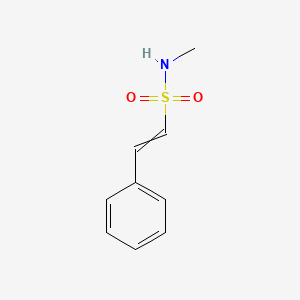
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)
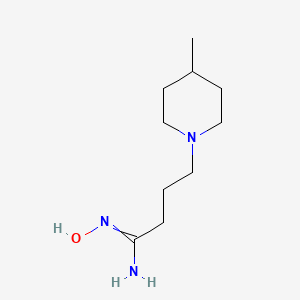

![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)
